2-Methylimidazo[1,2-b]pyridazin-6-amine
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Overview
Description
2-Methylimidazo[1,2-b]pyridazin-6-amine is an organic compound with the molecular formula C7H8N4. It is a heterocyclic amine that contains both imidazole and pyridazine rings.
Mechanism of Action
Target of Action
This compound is a heterocyclic compound, and similar compounds have been shown to possess a broad range of biological activity .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives, which are structurally similar, can interact with various biological targets through different mechanisms .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been shown to have antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridazine with methyl isocyanide in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-b]pyridazin-6-amine derivatives.
Scientific Research Applications
2-Methylimidazo[1,2-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-b]pyridine
- 2-Methylimidazo[1,2-a]pyrimidine
Uniqueness
2-Methylimidazo[1,2-b]pyridazin-6-amine is unique due to its specific ring structure, which combines both imidazole and pyridazine rings. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-methylimidazo[1,2-b]pyridazin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYLUBAECATVQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434801 |
Source
|
Record name | 2-Methylimidazo[1,2-b]pyridazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154704-35-5 |
Source
|
Record name | 2-Methylimidazo[1,2-b]pyridazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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